4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride
Description
4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1261231-26-8) is a pyrimidine derivative with a molecular weight of 225.12 g/mol (C₉H₁₃ClN₄S·HCl) . Its structure features a chloro substituent at position 4, a methylthio group at position 2, and a piperazinyl moiety at position 6. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and chemical research. Pyrimidine derivatives are widely explored for their biological activities, including kinase inhibition and receptor modulation, owing to their ability to mimic nucleobases in molecular interactions .
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-6-piperazin-1-ylpyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4S.ClH/c1-15-9-12-7(10)6-8(13-9)14-4-2-11-3-5-14;/h6,11H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARBAGOOUPPFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(methylthio)pyrimidine with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the C4 Chloro Group
The chlorine atom at position 4 is highly susceptible to nucleophilic displacement due to electron-withdrawing effects from neighboring substituents. Key reactions include:
Mechanistic Insight : The electron-deficient pyrimidine ring facilitates SNAr (nucleophilic aromatic substitution), particularly at C4 due to para-directing effects of the methylthio group at C2 .
Modification of the Methylthio Group
The methylthio (-SMe) group at position 2 undergoes oxidation or alkylation:
Note : Oxidation to sulfone enhances electrophilicity at C2, enabling further nucleophilic attacks .
Functionalization of the Piperazine Moiety
The piperazine ring at position 6 participates in alkylation/acylation:
SAR Insight : Piperazine modifications influence solubility and bioactivity, critical for pharmaceutical applications .
Cross-Coupling Reactions
The chloro group enables transition metal-catalyzed couplings:
Limitation : The methylthio group may poison catalysts; optimized ligands (e.g., Xantphos) improve efficiency .
Multicomponent Reactions
The compound serves as a scaffold for combinatorial synthesis:
Reductive Transformations
Controlled reductions modify substituents:
| Reaction Type | Reagents/Conditions | Product | Yield/Notes | Source |
|---|---|---|---|---|
| Dechlorination | H₂, Pd/C, EtOH | 2-(Methylthio)-6-(piperazin-1-yl)pyrimidine | Risk of desulfurization at high pressure |
Key Challenges and Considerations
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Regioselectivity : Competing reactions at C4 (chloro) vs. C2 (methylthio) require careful optimization of conditions .
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Solubility : The hydrochloride salt necessitates polar aprotic solvents (DMF, DMSO) for homogeneous reactions .
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Stability : Hydrolytic degradation of the piperazine ring under strongly acidic/basic conditions limits reaction scope .
Scientific Research Applications
Chemistry
In the field of chemistry, 4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride serves as an essential building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new compounds with desired properties.
Biology
This compound has been investigated for its biological activities, particularly its potential as an enzyme inhibitor or receptor binder. Research indicates that it may interact with specific molecular targets, modulating their activity and leading to various biological effects. Studies have shown promising results in terms of antimicrobial properties, where derivatives of this compound exhibit significant inhibitory effects against various pathogens .
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It has been associated with anticancer and antimicrobial activities, making it a candidate for further investigation in drug development. The compound's mechanism of action involves binding to enzymes or receptors that are pivotal in disease pathways, potentially leading to new treatment options for various conditions .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different applications:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited varying degrees of microbial inhibition compared to standard antibiotics like ceftriaxone .
- Anticancer Potential : Research focusing on pyrimidine derivatives has indicated that modifications to the piperazine moiety can enhance anticancer activity, suggesting that this compound could be further optimized for therapeutic use against cancer .
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes structurally related pyrimidine derivatives and their key substitutions:
Key Observations :
- Position 6 : Substituting piperazinyl with methylpiperazinyl (e.g., 321571-41-9) modifies steric and electronic profiles, which may impact receptor binding affinity .
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs like 4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine (CAS: N/A) .
- Lipophilicity : The ethoxy derivative (1353956-01-0) has a higher molecular weight (290.81 vs. 225.12) and logP, suggesting increased lipophilicity, which may enhance membrane permeability but reduce solubility .
Biological Activity
4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride (chemical formula: C10H14ClN3S) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a piperazine moiety, which is known to enhance pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials supported by various studies.
- Molecular Formula : C10H14ClN3S
- Molecular Weight : 243.76 g/mol
- CAS Number : 55199-60-5
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of the piperazine group is crucial for enhancing the compound's biological activity. Various synthetic routes have been explored, including nucleophilic substitutions and cyclization reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, a study demonstrated that related compounds exhibited significant inhibition against various microbial strains, suggesting a potential for this compound in treating infections caused by resistant bacteria .
Anticancer Properties
Research indicates that certain pyrimidine derivatives can inhibit cancer cell proliferation. A related compound was shown to significantly inhibit cell migration and invasion in vitro on cancer cell lines, suggesting that this compound may possess similar anticancer properties . The mechanism is believed to involve interference with cellular signaling pathways critical for tumor growth.
Tuberculostatic Activity
Another area of interest is the compound's effectiveness against Mycobacterium tuberculosis. Studies have reported that structurally similar compounds exhibit low minimum inhibitory concentrations (MICs) against both standard and drug-resistant strains of M. tuberculosis, indicating a promising avenue for further investigation into the tuberculostatic effects of this pyrimidine derivative .
Case Studies and Research Findings
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Interference with DNA/RNA Synthesis : The pyrimidine structure may disrupt nucleic acid synthesis, leading to impaired cellular replication.
- Modulation of Signaling Pathways : The piperazine group may interact with various receptors or enzymes, influencing signaling pathways critical for cell survival and proliferation.
Q & A
Q. Key Steps :
Chlorination at the 4-position using POCl₃.
Thioether formation at the 2-position via alkylation with methanethiol.
Piperazine coupling under basic conditions (e.g., K₂CO₃) .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; pyrimidine carbons at 155–165 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion [M+H]⁺ (calculated for C₉H₁₄ClN₅S: 284.06) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
How can researchers optimize reaction conditions to improve yield and selectivity during derivatization?
Advanced Research Question
- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, solvent ratio) and identify interactions . Example: A 2³ factorial design reduced side-product formation by 30% in piperazine coupling .
- Catalysis : Palladium or copper catalysts enhance cross-coupling efficiency for sulfur-containing analogs .
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 80°C, 30 min, 85% yield) .
What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
Advanced Research Question
- Docking Validation : Compare multiple docking software (AutoDock, Schrödinger) to assess binding pose consistency .
- MD Simulations : Run 100-ns molecular dynamics to evaluate target-ligand stability (e.g., RMSD < 2 Å indicates reliable binding) .
- SAR Analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ discrepancies. For example, electron-withdrawing groups at the 4-position may reduce affinity despite predictions .
How do structural modifications at the piperazine or pyrimidine rings influence binding affinity to target enzymes?
Advanced Research Question
Modifications alter steric and electronic interactions:
- Piperazine Substitution :
- N-Methylation: Increases logP (lipophilicity) but reduces solubility, affecting membrane permeability .
- Bulkier Groups (e.g., cyclopropyl): Enhance selectivity for kinase targets (IC₅₀ improved from 1.2 μM to 0.3 μM) .
- Pyrimidine Modifications :
- Chloro → Fluoro: Reduces off-target toxicity in cancer cell lines (HeLa IC₅₀: 5 μM vs. 12 μM) .
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound Modification | Target Enzyme | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 4-Cl, 2-MeS, 6-piperazine | Kinase A | 0.8 | 12.5 |
| 4-F, 2-MeS, 6-piperazine | Kinase A | 1.5 | 8.0 |
| 4-Cl, 2-MeS, 6-(N-Me piperazine) | Kinase B | 0.3 | 20.0 |
| Data from |
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
What computational tools are recommended for designing novel derivatives with enhanced pharmacokinetic properties?
Advanced Research Question
- Retrosynthesis AI : ICReDD’s template-based models predict feasible routes using PubChem and Reaxys databases .
- ADMET Prediction : SwissADME evaluates logP, solubility, and CYP450 interactions .
- QSAR Models : CoMFA/CoMSIA correlates 3D electrostatic fields with bioavailability (R² > 0.8) .
How can researchers systematically compare the biological activity of this compound with its structural analogs?
Advanced Research Question
- High-Throughput Screening (HTS) : Test against 100+ kinase targets using fluorescence polarization assays .
- PCA (Principal Component Analysis) : Cluster analogs based on IC₅₀, logP, and topological polar surface area (TPSA) .
- Meta-Analysis : Aggregate data from ChEMBL or BindingDB to identify trends (e.g., piperazine derivatives show 40% higher affinity than piperidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
